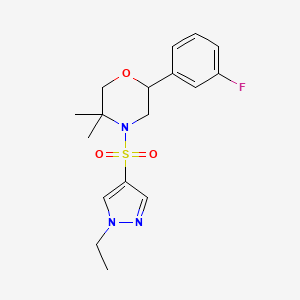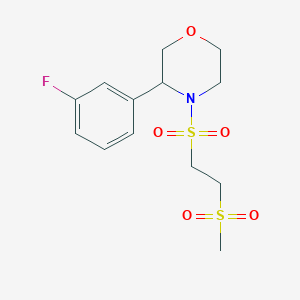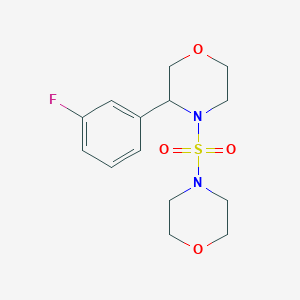
4-(1-Ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable sulfonyl chloride.
Introduction of the Fluorophenyl Group: This step typically involves a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Ethylpyrazolylsulfonyl Group: This can be accomplished through a sulfonylation reaction using an ethylpyrazole derivative and a sulfonyl chloride.
Chemical Reactions Analysis
4-(1-Ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 4-(1-Ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine include other morpholine derivatives and pyrazole-containing compounds. These compounds may share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Some similar compounds include:
1,3-Dimethyl-5-pyrazolone: A pyrazole derivative with different substituents.
2-(Pyridin-2-yl)pyrimidine: A heterocyclic compound with a pyrimidine core.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone: A pyrazole derivative with a fluorophenyl group.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonyl-2-(3-fluorophenyl)-5,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-4-20-10-15(9-19-20)25(22,23)21-11-16(24-12-17(21,2)3)13-6-5-7-14(18)8-13/h5-10,16H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKOQWNZXFGJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(OCC2(C)C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-benzyl-2-ethylpyrrolidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B7016950.png)
![2-amino-5-chloro-N-[2-methoxy-1-(3-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7016966.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide](/img/structure/B7016977.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7016985.png)


![5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7017012.png)
![3-(3-Fluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]morpholine](/img/structure/B7017016.png)
![2-(3-Fluorophenyl)-5,5-dimethyl-4-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]morpholine](/img/structure/B7017023.png)
![4-[[3-(3-Fluorophenyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B7017024.png)
![1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane](/img/structure/B7017035.png)
![N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide](/img/structure/B7017036.png)
![N-(3-hydroxyspiro[3.3]heptan-1-yl)-1-phenylpyrazole-4-sulfonamide](/img/structure/B7017042.png)
![1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide](/img/structure/B7017050.png)
